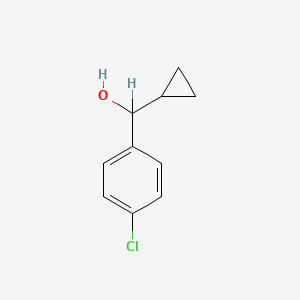
1,4,5,8-Tetrachloronaphthalene
Übersicht
Beschreibung
1,4,5,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms at the 1, 4, 5, and 8 positions on the naphthalene ring.
Vorbereitungsmethoden
1,4,5,8-Tetrachloronaphthalene can be synthesized through several methods. One common synthetic route involves the chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions . Industrial production methods may involve similar chlorination processes, optimized for large-scale production.
Analyse Chemischer Reaktionen
1,4,5,8-Tetrachloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with hydroxyl or amino groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield less chlorinated derivatives.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrachloronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying chlorinated aromatic hydrocarbons.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses in medicine are still under investigation.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetrachloronaphthalene involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in electron transfer reactions and interact with biological macromolecules. These interactions can lead to changes in cellular processes and biochemical pathways, although detailed mechanisms are still being studied .
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetrachloronaphthalene can be compared with other chlorinated naphthalenes, such as 1,2,3,4-tetrachloronaphthalene and 1,2,3,5-tetrachloronaphthalene. These compounds share similar structural features but differ in the positions of chlorine atoms, leading to variations in their chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1,4,5,8-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITCKAVLJAKHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187886 | |
| Record name | 1,4,5,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3432-57-3 | |
| Record name | Naphthalene, 1,4,5,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,5,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for 1,4,5,8-Tetrachloronaphthalene, and what does it tell us about the compound?
A1: One study focused on the environmental effects on the phosphorescence of this compound. [] Although the abstract doesn't provide specific data, we can infer that this research likely investigated the compound's phosphorescent properties, a type of luminescence, under different environmental conditions. This suggests that this compound exhibits luminescence, and external factors like temperature, solvent, and pressure might influence its intensity and behavior.
Q2: How does the molecular structure of this compound affect its energy levels and electronic transitions?
A2: A research paper investigated the equilibrium geometries and energies of this compound using quantum chemical calculations. [] While the provided abstract doesn't directly discuss this compound's energy levels, it mentions calculations for a related compound (Calcium). These calculations likely involved determining the energy differences between the ground state and excited states, which dictate the wavelengths of light absorbed by the molecule. This information is valuable for understanding the compound's spectroscopic properties and potential photochemical reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















